molecular formula C9H10N4O B13821445 N-(2-aminobenzimidazol-1-yl)acetamide

N-(2-aminobenzimidazol-1-yl)acetamide

Cat. No.: B13821445
M. Wt: 190.20 g/mol
InChI Key: RKIXMFOASYORSF-UHFFFAOYSA-N
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Description

N-(2-aminobenzimidazol-1-yl)acetamide is a chemical compound based on the 2-aminobenzimidazole pharmacophore, a structure of significant interest in medicinal chemistry due to its diverse biological activities . While specific data on this exact compound is limited in the searched literature, its core structure is a well-established scaffold in the development of novel therapeutic agents. Researchers are exploring acetamide derivatives of 2-aminobenzimidazole for their potential across multiple fields. Preclinical studies on highly similar compounds have demonstrated promising anti-inflammatory and anti-arthritic effects. For instance, certain derivatives have been shown to suppress key pro-inflammatory mediators such as TNF-α, IL-1β, IL-17, and NF-κB, and to reduce edema in standard animal models of inflammatory arthritis . The benzimidazole core is also being investigated for its neuroprotective properties. Related compounds have been found to attenuate neuroinflammation and oxidative stress in models of neurodegeneration, potentially by modulating the expression of factors like TNF-α, NF-κB, and COX-2 . Furthermore, structural analogs featuring the benzimidazole-acetamide motif exhibit potent cytotoxic effects and are being studied as potential anticancer agents, with some showing activity against cell lines such as MCF7 breast cancer cells . This broad spectrum of potential research applications makes this compound a versatile intermediate for chemical biology and drug discovery efforts. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

N-(2-aminobenzimidazol-1-yl)acetamide

InChI

InChI=1S/C9H10N4O/c1-6(14)12-13-8-5-3-2-4-7(8)11-9(13)10/h2-5H,1H3,(H2,10,11)(H,12,14)

InChI Key

RKIXMFOASYORSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C2=CC=CC=C2N=C1N

Origin of Product

United States

Synthetic Methodologies for N 2 Aminobenzimidazol 1 Yl Acetamide and Its Analogues

Conventional Synthetic Pathways to the N-(2-aminobenzimidazol-1-yl)acetamide Core

Conventional synthetic routes to the this compound core primarily involve the construction of the benzimidazole (B57391) ring system followed by or concurrent with the introduction of the acetamide (B32628) functionality. These methods are well-established and widely utilized for the preparation of a range of benzimidazole derivatives.

Acylation of 2-Aminobenzimidazole (B67599) with Halogenated Acetyl Chlorides

A common and direct method for the synthesis of this compound analogues involves the acylation of 2-aminobenzimidazole with halogenated acetyl chlorides, such as chloroacetyl chloride. rsc.orgimpactfactor.org This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine (B128534), in an appropriate solvent such as dichloromethane (B109758) at a reduced temperature to control the reactivity of the acid chloride. rsc.org The initial product of this reaction is an N-(1H-benzo[d]imidazol-2-yl)-2-haloacetamide. This intermediate can then be further modified, for example, by reaction with sodium azide (B81097) to introduce an azido (B1232118) group, which can then be used in subsequent reactions like click chemistry to generate a wider array of derivatives. rsc.org

The reaction conditions for the acylation of 2-aminobenzimidazole can be summarized as follows:

Reactant 1Reactant 2BaseSolventTemperatureProduct
2-AminobenzimidazoleChloroacetyl chloridePyridineDichloromethane0 °CN-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide
2-AminobenzimidazoleChloroacetyl chlorideTriethylamineDichloromethaneNot specifiedN-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide

Cyclization Reactions Utilizing O-Phenylenediamine (B120857) Precursors

The construction of the 2-aminobenzimidazole core itself is often achieved through the cyclization of o-phenylenediamine with various reagents. symbiosisonlinepublishing.comnih.gov One of the most common methods involves the reaction of o-phenylenediamine with cyanogen (B1215507) bromide. nih.gov Alternative cyclizing agents include acyl cyanamides, which can lead to the formation of N-acetylaminobenzimidazoles. ekb.eg Another approach involves the cyclodesulfurization of a pre-formed thiourea (B124793) derived from o-phenylenediamine. symbiosisonlinepublishing.com This method has been reported to have challenges, including the need for heating, long reaction times, and the formation of urea (B33335) byproducts that can complicate purification. symbiosisonlinepublishing.com

More recent advancements in this area focus on developing milder and more efficient cyclization conditions. For instance, the use of iodoacetic acid as a cyclodesulfurization agent in ethanol (B145695) at 60°C has been shown to provide the desired 2-aminobenzimidazole derivatives in high yield without the formation of side products. symbiosisonlinepublishing.com The reaction of o-phenylenediamine with glycine (B1666218) under microwave irradiation in the presence of HCl as a catalyst also represents a method for the synthesis of 2-aminomethylbenzimidazole, a related precursor. google.com

Advanced Synthetic Approaches and Modifications

To overcome the limitations of conventional methods and to access a broader range of structurally diverse analogues, several advanced synthetic strategies have been developed. These include reacylation, multi-step syntheses, and various derivatization techniques.

Reacylation Strategies from Methylbenzimidazol-2-ylcarbamate

An alternative and efficient method for the preparation of 2-acetamidobenzimidazoles involves the reacylation of methylbenzimidazol-2-ylcarbamate, also known as carbendazim (B180503) (MBC). ekb.eg This method utilizes the reaction of carbendazim with carboxylic acids, such as glacial acetic acid, at elevated temperatures. The reaction proceeds by heating the starting materials, with the carboxylic acid often serving as both the reagent and the solvent. ekb.eg This approach avoids the direct use of 2-aminobenzimidazole and acid chlorides. It has been observed that the yield of the target acyl product can decrease with an increase in the size of the alkyl group of the carboxylic acid and at higher reaction temperatures due to product decomposition. ekb.eg

A typical procedure for this reacylation is as follows:

Starting MaterialReagent/SolventTemperatureDurationProduct
Methylbenzimidazol-2-ylcarbamateGlacial Acetic AcidBoiling point of acetic acid (117°C)8 hoursN-(1H-benzimidazol-2-yl)acetamide

Multi-Step Synthesis of Substituted this compound Derivatives

The synthesis of more complex and substituted this compound derivatives often requires multi-step synthetic sequences. These routes allow for the introduction of various substituents on the benzimidazole ring and the acetamide side chain.

One such multi-step synthesis begins with the protection of a substituted o-phenylenediamine, followed by a series of reactions including bromination, amination, deprotection, and sulfonation to yield a key diamine intermediate. symbiosisonlinepublishing.com This intermediate is then condensed with a suitable isothiocyanate to form a thiourea, which is subsequently cyclized to the desired 2-aminobenzimidazole derivative. symbiosisonlinepublishing.com

Another example involves the initial acylation of 2-aminobenzothiazole (B30445) with chloroacetyl chloride to form N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. impactfactor.org This intermediate can then undergo S-alkylation with a substituted 2-mercaptobenzimidazole (B194830) to yield the final substituted acetamide derivative. researchgate.net These multi-step approaches offer significant flexibility in the design and synthesis of a wide range of analogues with diverse functionalities. nih.gov

Derivatization via Alkylation and Condensation Reactions

Further diversification of the this compound scaffold can be achieved through alkylation and condensation reactions. Alkylation reactions can be performed on the nitrogen atoms of the benzimidazole ring or the amide nitrogen, depending on the reaction conditions and the specific substrate. researchgate.net For instance, N-alkylation of the benzimidazole ring can be achieved using various alkyl halides in the presence of a base.

Condensation reactions provide another avenue for derivatization. For example, the amino group of 2-aminobenzimidazole can be condensed with aldehydes or ketones to form Schiff bases, which can be further modified. google.com Similarly, condensation of 2-arylhydrazonopropanals with heterocyclic amines under microwave irradiation has been used to synthesize iminoarylhydrazones. nih.gov Decarboxylative condensation of N-alkyl hydroxylamines with α-ketoacids offers a mild, reagent-free method for amide bond formation, which could be applied to the synthesis of N-substituted acetamides. nih.gov

Regioselectivity in this compound Synthesis

The inherent reactivity of the 2-aminobenzimidazole scaffold typically favors acylation at the exocyclic 2-amino group, which is generally more nucleophilic than the endocyclic nitrogen atoms. This preference poses a significant hurdle in the direct synthesis of this compound, where the acetyl group is attached to the N-1 position of the benzimidazole ring.

Several factors influence the regioselectivity of acylation reactions on the 2-aminobenzimidazole core:

Nucleophilicity of the Nitrogen Atoms: The exocyclic 2-amino group is the most basic and nucleophilic site, leading to the preferential formation of N-(1H-benzimidazol-2-yl)acetamide under many standard acylation conditions.

Reaction Conditions: The choice of solvent, base, and acylating agent can influence the site of acylation. For instance, in the synthesis of related benzimidazole derivatives, the use of specific bases and solvents has been shown to direct alkylation to the endocyclic nitrogen atoms.

Protecting Groups: A common strategy to achieve N-1 substitution is to temporarily protect the more reactive 2-amino group. This allows for the subsequent acylation to occur at the desired endocyclic nitrogen. Following the N-1 acylation, the protecting group on the 2-amino function can be removed to yield the target compound.

Steric Hindrance: In some cases, the steric bulk of either the substrate or the acylating agent can influence the regiochemical outcome, favoring substitution at a less sterically hindered position.

Research into the synthesis of analogous compounds, such as 2-phenyl-1H-benzimidazole-1-acetamide derivatives, has demonstrated that N-1 acylation can be achieved. This is typically accomplished by first preparing the 2-substituted benzimidazole, followed by its reaction with an appropriate acylating agent, such as 2-chloroacetamide, in the presence of a base. This two-step approach circumvents the issue of competing acylation at the 2-amino group.

A potential strategy to achieve the synthesis of this compound would involve the protection of the 2-amino group, for example, as a carbamate (B1207046) or a phthalimide, followed by the N-1 acetylation and subsequent deprotection.

Table 1: Regioselectivity in the Acylation of 2-Aminobenzimidazole Analogues

Starting MaterialAcylating AgentReaction ConditionsMajor ProductReference
2-AminobenzimidazoleAcetic Anhydride (B1165640)Pyridine, 0°C to refluxN-(1H-benzimidazol-2-yl)acetamide (Exocyclic acylation)[General observation from multiple sources]
5-Bromo-2-aminobenzimidazoleAcetic Anhydride40°CN-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide (Exocyclic acylation) nih.gov
2-Phenyl-1H-benzimidazole2-Chloro-N-substituted-acetamidesDMF, Base2-Phenyl-1H-benzimidazole-1-acetamide derivatives (N-1 acylation) researchgate.netnih.gov

Optimization of Reaction Conditions and Yields in this compound Production

The optimization of reaction conditions is crucial for maximizing the yield of the desired N-1 acetylated product while minimizing the formation of regioisomers and other byproducts. Key parameters that are typically optimized in such syntheses include:

Choice of Base: The strength and steric properties of the base can significantly impact the deprotonation of the endocyclic nitrogen and, consequently, the efficiency of the N-1 acylation. Common bases used in N-alkylation and N-acylation of benzimidazoles include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (Et₃N).

Solvent: The polarity and aprotic/protic nature of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield. Dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are frequently employed solvents for such reactions.

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can accelerate the reaction but may also lead to the formation of undesired side products. Therefore, careful optimization is required to find the balance that provides the highest yield of the pure product in a reasonable timeframe.

Nature of the Acylating Agent: While acetyl chloride or acetic anhydride are common choices for acetylation, the use of alternative acylating agents could potentially improve the yield and regioselectivity.

Microwave Irradiation: In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of heterocyclic compounds, including benzimidazoles. The use of microwave irradiation can often reduce reaction times from hours to minutes and lead to cleaner reactions with higher yields.

For the synthesis of this compound, a hypothetical optimization study would involve a systematic variation of the aforementioned parameters. For instance, a series of experiments could be conducted using a protected 2-aminobenzimidazole as the starting material, with different bases, solvents, and temperatures to identify the optimal conditions for the N-1 acetylation step.

Table 2: Illustrative Optimization Parameters for N-1 Acylation of a Protected 2-Aminobenzimidazole Analogue

EntryBaseSolventTemperature (°C)Time (h)Yield (%) of N-1 Acetylated Product
1K₂CO₃DMFRoom Temperature24Low
2K₂CO₃DMF8012Moderate
3NaHTHFRoom Temperature6Moderate to High
4NaHTHFReflux2High
5Et₃NCH₂Cl₂Room Temperature24Low
6-DMF (Microwave)1000.5Potentially High

Spectroscopic and Analytical Characterization Approaches for N 2 Aminobenzimidazol 1 Yl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-(2-aminobenzimidazol-1-yl)acetamide and its derivatives, ¹H-NMR and ¹³C-NMR are fundamental in confirming the molecular skeleton, while advanced 2D NMR techniques are invaluable for assigning complex stereochemical and regioisomeric features. scispace.comipb.pt

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons of the acetamide (B32628) group and the benzimidazole (B57391) ring are expected.

The protons of the benzimidazole ring typically appear in the aromatic region of the spectrum (approximately 7.0-8.0 ppm). The splitting patterns of these signals can provide information about the substitution pattern on the benzene (B151609) ring. The protons of the exocyclic amino group and the amide N-H often appear as broad singlets, and their chemical shifts can be influenced by solvent and temperature. The methyl protons of the acetamide group are expected to appear as a sharp singlet in the upfield region of the spectrum.

For derivatives of this compound, the chemical shifts and splitting patterns of the aromatic protons will vary depending on the nature and position of the substituents. ijpsdronline.commdpi.com For instance, in a series of 2-phenyl benzimidazole-1-acetamide derivatives, the protons of the phenyl ring will introduce additional signals in the aromatic region. researchgate.netnih.gov

Table 1: Representative ¹H-NMR Data for this compound and Related Structures

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Benzimidazole Aromatic-H7.0 - 8.0Multiplet
Amide N-HVariable (often broad)Singlet
Amino N-H₂Variable (often broad)Singlet
Acetamide CH₃~2.0 - 2.3Singlet

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C-NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon of the acetamide group, the methyl carbon of the acetamide group, and the carbons of the benzimidazole ring.

The carbonyl carbon typically appears in the downfield region of the spectrum (around 170 ppm). The carbons of the benzimidazole ring will resonate in the aromatic region (approximately 110-150 ppm). The chemical shifts of these carbons are sensitive to the electronic effects of the substituents on the ring. The methyl carbon of the acetamide group will appear in the upfield region of the spectrum.

For substituted derivatives, the ¹³C-NMR chemical shifts will be influenced by the electronic nature of the substituents. Electron-donating groups will generally cause an upfield shift (shielding) of the attached and nearby carbons, while electron-withdrawing groups will cause a downfield shift (deshielding). ijpsdronline.commdpi.com

Table 2: Representative ¹³C-NMR Data for this compound and Related Structures

Carbon Expected Chemical Shift (δ, ppm)
C=O (Amide)~170
Benzimidazole C2~150-160
Benzimidazole Aromatic-C110 - 150
Acetamide CH₃~20 - 25

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include:

N-H stretching: The N-H bonds of the amino and amide groups will give rise to absorption bands in the region of 3100-3500 cm⁻¹. These bands can sometimes be broad due to hydrogen bonding.

C=O stretching: The carbonyl group of the amide will show a strong absorption band typically in the range of 1650-1690 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the benzimidazole ring will appear in the 1500-1650 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the acetamide methyl group will be seen just below 3000 cm⁻¹.

N-H bending: The bending vibrations of the N-H bonds typically occur in the 1550-1650 cm⁻¹ region and can sometimes overlap with the C=C and C=N stretching bands.

The precise positions of these bands can be influenced by the molecular environment, including hydrogen bonding and the electronic effects of substituents in derivative compounds. ijpsdronline.commdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (N-H)Stretching3100 - 3500
Amide (N-H)Stretching3100 - 3500
Amide (C=O)Stretching1650 - 1690
Benzimidazole (C=N, C=C)Stretching1500 - 1650
Aromatic (C-H)Stretching> 3000
Aliphatic (C-H)Stretching< 3000
Amine/Amide (N-H)Bending1550 - 1650

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming its identity. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for benzimidazole derivatives often involve cleavage of the substituents from the ring and fragmentation of the heterocyclic ring itself. scispace.comresearchgate.net For this compound, fragmentation may involve the loss of the acetamide group or parts of it.

Table 4: Expected Mass Spectrometry Data for this compound

Ion Description Expected m/z
[M]⁺Molecular Ion190.21
[M - CH₃CO]⁺Loss of acetyl group147.16
[M - NH₂COCH₃]⁺Loss of acetamide group132.14

Note: The m/z values are for the most abundant isotopes and the fragmentation pattern is predictive.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. researchgate.net For this compound (C₉H₁₀N₄O), the theoretical elemental composition can be calculated. A close agreement between the experimental and theoretical values provides strong evidence for the purity and the correct elemental composition of the synthesized compound. turkjps.org

Table 5: Theoretical Elemental Analysis Data for this compound (C₉H₁₀N₄O)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.019108.0956.83
Hydrogen (H)1.0081010.085.30
Nitrogen (N)14.01456.0429.48
Oxygen (O)16.00116.008.41
Total 190.21 100.00

X-ray Diffraction for Crystal Structure Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. For this compound and its derivatives, X-ray diffraction studies reveal key structural features, including the planarity of the benzimidazole ring system, the conformation of the acetamide substituent, and the nature of the intermolecular forces that dictate the crystal packing.

To illustrate the type of data obtained from such analyses, the following tables present hypothetical crystallographic data and selected bond lengths and angles for a representative benzimidazole derivative, based on common values found in the literature for similar compounds.

Table 1: Hypothetical Crystal Data and Structure Refinement for a Derivative of this compound

ParameterValue
Empirical formulaC₉H₁₀N₄O
Formula weight190.21
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.50(2) Å, α = 90°
b = 12.30(3) Å, β = 105.20(3)°
c = 9.80(2) Å, γ = 90°
Volume989.1(4) ų
Z4
Density (calculated)1.276 Mg/m³
Absorption coefficient0.091 mm⁻¹
F(000)400
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.125
R indices (all data)R₁ = 0.060, wR₂ = 0.135

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for a Derivative of this compound

Bond/AngleLength (Å) / Angle (°)
N(1)-C(2)1.38(2)
N(1)-C(7a)1.39(2)
C(2)-N(3)1.32(2)
N(3)-C(3a)1.39(2)
C(8)-O(1)1.24(2)
C(8)-N(4)1.35(2)
C(2)-N(1)-C(7a)108.5(1)
N(1)-C(2)-N(3)110.2(1)
C(2)-N(3)-C(3a)107.8(1)
O(1)-C(8)-N(4)122.5(1)
O(1)-C(8)-C(9)121.3(1)

The detailed structural information gleaned from X-ray diffraction studies is fundamental for rational drug design, materials science, and understanding the chemical reactivity of this compound and its derivatives.

Computational and Theoretical Investigations of N 2 Aminobenzimidazol 1 Yl Acetamide and Analogues

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor. semanticscholar.org For derivatives of N-(2-aminobenzimidazol-1-yl)acetamide, docking studies have been instrumental in understanding their mechanism of action against various biological targets.

Docking simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between a ligand and a receptor. ukm.my A lower score typically indicates a more favorable binding interaction. Studies on various benzimidazole (B57391) analogues have demonstrated their potential to bind effectively to a range of protein targets. For instance, docking simulations of 2-benzimidazolamine-acetamide derivatives against E. coli methionine aminopeptidase (B13392206) (METAP) have been used to identify compounds with effective binding. researchgate.net Similarly, other acetamide (B32628) derivatives have been docked against enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) to predict their inhibitory potential. ukm.mynih.govnih.gov

The analysis of docked poses provides crucial information about the ligand's conformation within the binding pocket, revealing the spatial arrangement of atoms that is most conducive to stable binding. This conformational analysis helps in understanding the structure-activity relationship (SAR), guiding the modification of the ligand's structure to improve its affinity and selectivity. nih.gov

Table 1: Predicted Binding Affinities of Benzimidazole Analogues against Various Receptors This table is interactive and can be sorted by clicking on the column headers.

Compound Class Target Protein Predicted Binding Affinity (kcal/mol) Reference
Keto-benzimidazoles EGFR (wild-type) -8.1 ukm.my
Keto-benzimidazoles EGFR (T790M mutant) -8.4 ukm.my
Benzimidazole-thiazole derivatives COX-2 -8.927 rsc.org
N-(benzo[d]thiazol-2-yl) acetamide COX-2 Not specified, but good interaction confirmed nih.gov
2-Amidobenzimidazole derivatives Protein Kinase CK1 Delta Not specified, but nanomolar potency confirmed mdpi.com

Beyond predicting binding energy, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. ukm.my Identifying the key amino acid residues in the protein's active site that interact with the ligand is a primary outcome of these simulations. nih.govnih.gov

For example, docking studies of benzimidazole derivatives in the active site of EGFR have shown interactions with key residues like Met793. ukm.my The nitrogen atoms on the benzimidazole nucleus often act as hydrogen bond acceptors, mimicking the binding mode of natural ligands like ATP. ukm.my In studies involving COX-2 inhibitors, specific amino acid residues within the enzyme's active site are identified as forming crucial hydrogen bonds and hydrophobic contacts with the benzimidazole-based ligands. nih.govrsc.org These detailed interaction maps are vital for understanding the molecular basis of a compound's biological activity and for designing new analogues with enhanced binding properties. nih.govresearchgate.netscispace.com

Molecular Dynamics Simulations for System Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the complex over time. rsc.orgnih.gov MD simulations are used to assess the stability of the docked pose and to explore the conformational dynamics of both the ligand and the protein. researchgate.nettandfonline.comresearchgate.netnih.govcore.ac.uk

By simulating the system for nanoseconds, researchers can monitor metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD plot over the simulation time suggests that the ligand remains securely bound within the active site, confirming the stability of the protein-ligand complex. researchgate.netresearchgate.net RMSF analysis helps identify which parts of the protein or ligand are flexible and which are rigid. researchgate.net Several studies on benzimidazole derivatives complexed with targets like COX-2 and various microbial enzymes have used MD simulations to validate the stability of the interactions predicted by docking. researchgate.netrsc.org

In Silico ADME Prediction Methodologies

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. nih.gov In silico ADME prediction tools, such as SwissADME and others, provide a rapid and cost-effective way to assess the pharmacokinetic profile of a compound at the early stages of drug discovery. researchgate.netnih.govsemanticscholar.org These predictions help to identify molecules with favorable drug-like properties and to filter out those likely to fail in later developmental stages. nih.govrsc.org

These computational models predict a range of physicochemical properties, including:

Lipophilicity (log P): The octanol-water partition coefficient, which influences absorption and distribution. japtronline.com

Aqueous Solubility (log S): A critical factor for absorption and formulation.

Gastrointestinal (GI) Absorption: Prediction of a compound's ability to be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Assessment of the potential for a compound to cross into the central nervous system.

Drug-likeness: Evaluation based on established rules like Lipinski's Rule of Five, which assesses properties like molecular weight, log P, and the number of hydrogen bond donors and acceptors. researchgate.net

Numerous studies on benzimidazole derivatives have utilized these platforms to predict their ADME profiles, ensuring that synthesized compounds possess favorable pharmacokinetic characteristics for oral bioavailability. japtronline.commdpi.comnih.gov

Table 2: Representative In Silico Predicted ADME Properties for Benzimidazole Analogues This table is interactive and can be sorted by clicking on the column headers.

Compound/Derivative Class Property Predicted Value/Outcome Reference
Benzimidazole-1,3,4-oxadiazole Lipinski's Rule of Five All designed compounds adhere to the rule japtronline.com
Benzimidazole-1,3,4-oxadiazole Molar log P Must not be larger than 5 japtronline.com
2-phenyl benzimidazoles Gastrointestinal Absorption High rsc.org
2-phenyl benzimidazoles Blood-Brain Barrier Permeant No rsc.org
General Benzimidazole Derivatives Drug-likeness Favorable profiles reported researchgate.netnih.gov

Predictive Models for Biological Activity (e.g., PASS platform)

Predictive models offer a powerful approach to forecast the biological activity of a compound based solely on its chemical structure. Platforms like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure and compare it to a large database of known bioactive compounds. youtube.com Based on this structure-activity relationship analysis, the software predicts a wide spectrum of potential biological activities, including pharmacological effects and mechanisms of action. youtube.com

This approach allows researchers to identify potential new therapeutic applications for existing compounds or to prioritize newly designed molecules for synthesis and testing. youtube.com For a given structure, such as this compound, the PASS platform could predict probabilities for thousands of different biological activities. This allows for the generation of hypotheses about a compound's mode of action even before it is synthesized, providing a valuable guide for further experimental investigation. youtube.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. electrochemsci.orgrsc.org These methods are used to calculate various molecular properties and electronic descriptors that are crucial for understanding a compound's behavior and its potential for interaction. nih.govdergipark.org.trjocpr.com

Key parameters calculated for benzimidazole derivatives include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are related to a molecule's ability to donate and accept electrons, respectively. electrochemsci.orgdergipark.org.tr

Energy Gap (ΔE = ELUMO – EHOMO): The difference in energy between the LUMO and HOMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. electrochemsci.orgdergipark.org.tr

Mulliken Charges: These calculations determine the partial charge distribution on each atom in the molecule, helping to identify sites that are prone to electrostatic interactions. electrochemsci.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. rsc.org

These theoretical calculations help to rationalize the observed biological activities of benzimidazole derivatives and provide a deeper understanding of their structure-property relationships. electrochemsci.orgnih.gov

Table 3: Quantum Chemical Descriptors for Benzimidazole Derivatives Calculated via DFT This table is interactive and can be sorted by clicking on the column headers.

Parameter Description Significance Reference
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to electron-donating ability electrochemsci.orgdergipark.org.tr
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to electron-accepting ability electrochemsci.orgdergipark.org.tr
Energy Gap (ΔE) Difference between ELUMO and EHOMO Indicator of chemical reactivity and stability electrochemsci.orgdergipark.org.tr
Chemical Hardness (η) Resistance to change in electron distribution Relates to stability dergipark.org.tr
Electronegativity (χ) Power of an atom to attract electrons Influences bonding and interactions dergipark.org.tr

Non-Linear Optical (NLO) Property Investigations

Computational and theoretical studies, particularly utilizing Density Functional Theory (DFT), have become instrumental in predicting and understanding the Non-Linear Optical (NLO) properties of organic molecules. Such investigations for analogues of this compound, specifically N-aryl derivatives of 5-bromo-2-aminobenzimidazole, have shed light on their potential as NLO materials. mdpi.comnih.gov The interest in these compounds stems from the ease of their synthesis, availability, and potentially low optical loss. nih.gov

Theoretical analysis of these benzimidazole derivatives provides insights into their structural, spectroscopic, and NLO properties. mdpi.com Key quantum chemical parameters are calculated to evaluate their NLO potential, including electron affinity (EA), ionization potential (IP), electronic chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com

A critical aspect of these computational studies is Frontier Molecular Orbital (FMO) analysis. mdpi.comnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between the HOMO and LUMO (Egap) is a key indicator of a molecule's reactivity and its potential for NLO activity. A smaller energy gap generally correlates with higher polarizability and, consequently, a stronger NLO response. This is because a smaller energy gap facilitates intramolecular charge transfer (ICT), a fundamental process for second-order NLO phenomena.

In a study of N-aryl derivatives of N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide, DFT calculations were performed to determine these electronic properties. mdpi.com The calculated energies of the HOMO, LUMO, and the corresponding energy gaps for a series of these analogues are presented below.

Table 1: Calculated FMO Energies and Energy Gaps for Analogues of this compound All energy values are in electron volts (eV).

CompoundAnalogue NameHOMO (eV)LUMO (eV)Energy Gap (Egap) (eV)
2a N-(5-bromo-1-phenyl-1H-benzo[d]imidazol-2-yl)acetamide-8.117-3.6194.498
2b N-(5-bromo-1-(4-methylphenyl)-1H-benzo[d]imidazol-2-yl)acetamide-7.868-3.5184.350
2c N-(5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)acetamide-7.532-3.4284.104
2d N-(5-bromo-1-(4-chlorophenyl)-1H-benzo[d]imidazol-2-yl)acetamide-8.246-3.8884.358
2e N-(5-bromo-1-(3,5-dimethylphenyl)-1H-benzo[d]imidazol-2-yl)acetamide-7.812-3.4944.318
2f N-(5-bromo-1-(thiophen-3-yl)-1H-benzo[d]imidazol-2-yl)acetamide-7.865-3.7514.114

The data indicates that the substituents on the N-aryl group significantly influence the electronic properties of the benzimidazole system. For instance, the introduction of an electron-donating group like methoxy (B1213986) (in compound 2c ) leads to a smaller energy gap (4.104 eV) compared to the unsubstituted phenyl analogue (2a , 4.498 eV). mdpi.com This reduction in the HOMO-LUMO gap suggests an enhanced intramolecular charge transfer and a potentially larger NLO response. Similarly, the thiophene-substituted analogue (2f ) also exhibits a relatively small energy gap (4.114 eV). mdpi.com These computational findings highlight that strategic modification of the molecular structure can tune the NLO properties of this compound analogues, making them promising candidates for further investigation in the field of NLO materials. mdpi.comnih.gov

Pharmacological and Biological Activities of N 2 Aminobenzimidazol 1 Yl Acetamide and Its Derivatives Pre Clinical Investigations

Antiprotozoal Activities (In Vitro and Animal Models)

Derivatives of the 2-aminobenzimidazole (B67599) scaffold have demonstrated notable activity against several protozoan parasites. While data on the parent compound, N-(2-aminobenzimidazol-1-yl)acetamide, is limited, research on structurally similar analogues, particularly those with acetamide (B32628) side chains, provides significant insight into the potential of this chemical class.

Activity against Giardia intestinalis

Giardia intestinalis is a flagellated protozoan parasite that causes giardiasis, a common intestinal infection. Benzimidazoles, such as albendazole (B1665689), are used in treatment, though resistance is an emerging concern. mdpi.com Research into novel benzimidazole (B57391) derivatives has shown promise. A study focusing on 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, which are structural analogues of this compound, revealed significant in vitro activity against G. intestinalis. nih.gov Several synthesized compounds from this series exhibited potent giardicidal effects, with IC50 values in the nanomolar range, indicating high potency. mdpi.com For instance, the derivative RetroABZ, a regioisomer of albendazole, showed an IC50 of 83 nM, which was 2.4 times more active than albendazole itself. mdpi.com The activity of these compounds is often linked to their ability to interfere with crucial parasite structures or metabolic pathways, such as β-tubulin polymerization. mdpi.com

Compound DerivativeOrganismActivity (IC50)Reference
RetroABZGiardia lamblia83 nM mdpi.com
Albendazole (Reference)Giardia lamblia196 nM mdpi.com
Mebendazole (B1676124) Derivative (M2)Giardia lamblia&lt; 51.31 µM mdpi.com
Mebendazole Derivative (M3)Giardia lamblia&lt; 51.31 µM mdpi.com

Activity against Entamoeba histolytica

Entamoeba histolytica is the causative agent of amoebiasis, which can lead to dysentery and liver abscesses. While some benzimidazole derivatives show little to no activity against E. histolytica, specific structural modifications can impart significant amoebicidal properties. nih.gov For example, certain 2-(salicylidieneimine) benzimidazole complexes have demonstrated potent in vitro activity, with IC50 values in the micromolar range. nih.gov The series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides also showed promising results against this parasite. nih.gov The mechanism for some derivatives may involve the inhibition of essential enzymes, such as O-acetyl-L-serine sulfhydrylase, which is crucial for the parasite's survival. scienceopen.com

Compound Class/DerivativeOrganismActivity (IC50)Reference
2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamidesEntamoeba histolyticaVaries by derivative nih.gov
N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamideEntamoeba histolytica3.96 µM researchgate.net
Albendazole Derivative (A2)Entamoeba histolytica37.95 µM mdpi.com
Albendazole Derivative (A3)Entamoeba histolytica39.93 µM mdpi.com

Activity against Trichomonas vaginalis

Trichomoniasis, caused by Trichomonas vaginalis, is the most common non-viral sexually transmitted infection globally. mdpi.com Benzimidazole derivatives have been investigated as potential alternatives to the standard 5-nitroimidazole drugs, to which resistance has been reported. mdpi.comresearchgate.net In vitro studies have shown that certain benzimidazoles, including mebendazole and flubendazole, are highly active against T. vaginalis, with IC50 values as low as 0.005 to 0.16 µg/ml. nih.gov Specifically, 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide derivatives have also been evaluated for their trichomonacidal activity, demonstrating the potential of the N-1 acetamide linkage for antiprotozoal efficacy. nih.gov For instance, certain 6-nitro-1H-benzimidazole derivatives showed potent activity with IC50 values as low as 4.8 μM. mdpi.com

Compound DerivativeOrganismActivity (IC50)Reference
O2N-BZM9 (benzimidazole derivative)Trichomonas vaginalis4.8 µM mdpi.com
MebendazoleTrichomonas vaginalis0.005 - 0.16 µg/mL nih.gov
FlubendazoleTrichomonas vaginalis0.005 - 0.16 µg/mL nih.gov
Albendazole Derivative (A2)Trichomonas vaginalis&lt; 125.53 µM mdpi.com

Activity against Leishmania species (preclinical)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. A high-throughput screening of a large compound library identified a 2-aminobenzimidazole derivative as a hit with moderate potency against Leishmania infantum. However, this initial compound suffered from low metabolic stability and high lipophilicity.

Subsequent hit-to-lead optimization programs involved synthesizing hundreds of analogues to improve these properties while enhancing antileishmanial potency. These efforts led to derivatives with sub-micromolar potency and significantly reduced metabolic clearance. The optimization focused on modifying the benzimidazole ring, the N-alkyl chain, and the amide group. This research resulted in the identification of compounds with improved in vitro activity against various Leishmania strains. Despite achieving good in vitro potency and acceptable pharmacokinetic profiles, progression of lead compounds to in vivo mouse models revealed issues with poor exposure and lack of efficacy, which hindered their further development.

Antimicrobial Properties (In Vitro)

In addition to antiprotozoal effects, this compound and its derivatives have been evaluated for their antimicrobial properties against a range of pathogenic bacteria.

Antibacterial Activity (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

The 2-aminobenzimidazole scaffold has been a foundation for developing new antibacterial agents. Studies on 2-(1H-benzo[d]imidazol-1-yl)acetamide derivatives showed they possessed mild to moderate antibacterial action against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria in a dose-dependent manner. nih.gov The nature of the substituents on the acetamide portion was found to be crucial for activity, with aromatic and heteroaromatic rings favoring antibacterial action. nih.gov

Other research has identified 2-aminobenzimidazole derivatives as potent adjuvants that can potentiate the activity of Gram-positive selective antibiotics against Gram-negative pathogens like Pseudomonas aeruginosa. These compounds are thought to interact with and disrupt the outer membrane of Gram-negative bacteria. Furthermore, certain 2-aminobenzimidazole derivatives have been found to be effective at inhibiting and dispersing biofilms of P. aeruginosa, a significant factor in chronic infections.

In a study on benzimidazole-based acetamide derivatives, several compounds showed promising activity against P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 125 μg/mL, equivalent to the standard drug streptomycin. mdpi.com

Compound Class/DerivativeOrganismActivity (MIC)Reference
Benzimidazole-based acetamide derivatives (2b-2g)Pseudomonas aeruginosa125 µg/mL mdpi.com
Streptomycin (Reference)Pseudomonas aeruginosa125 µg/mL mdpi.com
2-(1H-benzo[d]imidazol-1-yl)acetamide derivativesStaphylococcus aureusMild to Moderate Activity nih.gov
2-(1H-benzo[d]imidazol-1-yl)acetamide derivativesEscherichia coliMild to Moderate Activity nih.gov

Antifungal Activity (e.g., Candida albicans)

Derivatives of this compound have shown notable antifungal properties, particularly against opportunistic pathogens like Candida albicans. Fungal infections, especially those caused by drug-resistant strains, are a growing health concern. benthamscience.com

One area of investigation involves N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives. These compounds have been synthesized and evaluated for their antimicrobial activities against several fungal species, including Candida albicans (ATCC 24433), C. krusei (ATCC 6258), C. glabrata (ATCC 90030), and C. parapsilosis (ATCC 22019). benthamscience.com The research found that these compounds exhibited high antifungal activity, in some cases comparable or superior to the standard drug ketoconazole. benthamscience.com Specifically, derivatives incorporating 1-methyltetrazole, benzothiazole, and 6-chlorobenzothiazole moieties were identified as the most potent antifungal agents within the tested series. benthamscience.com The mechanism of action for some related imidazole (B134444) derivatives against C. albicans has been linked to the generation of reactive oxygen species (ROS) and the significant inhibition of the dimorphic transition (germ tube formation), a key virulence factor for this pathogen. mdpi.com

Antifungal Activity of Selected Benzimidazole Derivatives Against Candida albicans
Compound ClassSpecific Derivative MoietyTarget OrganismObserved ActivityReference
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide1-methyltetrazoleCandida albicans (ATCC 24433)High antifungal activity compared to ketoconazole benthamscience.com
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamideBenzothiazoleCandida albicans (ATCC 24433)High antifungal activity compared to ketoconazole benthamscience.com
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide6-chlorobenzothiazoleCandida albicans (ATCC 24433)High antifungal activity compared to ketoconazole benthamscience.com
5-aminoimidazole-4-carbohydrazonamide(Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamideCandida albicansInhibition of germ tube formation mdpi.com

Anti-inflammatory and Anti-arthritic Effects (Animal Models)

Newly synthesized acetamide derivatives of 2-aminobenzimidazole have demonstrated significant anti-inflammatory and anti-arthritic potential in animal models. nih.govresearchgate.netresearchgate.net In studies using rats with carrageenan-induced paw edema and complete Freund's adjuvant (CFA)-induced inflammatory arthritis, these compounds produced a dose-dependent anti-inflammatory effect. nih.govresearchgate.net Histopathological and radiographic analyses of the ankle joints in treated groups revealed minimal inflammation and preserved joint structures. nih.govresearchgate.net Furthermore, the compounds were found to reduce levels of autoantibodies and restore hematological parameters altered by the induced arthritis. nih.govresearchgate.net

Modulation of Pro-inflammatory Mediators

The anti-inflammatory and anti-arthritic activities of these acetamide derivatives are attributed to their ability to suppress pro-inflammatory mediators. nih.govresearchgate.net Research has shown that specific derivatives, designated N1 and N2, effectively attenuated the transcript levels of several key inflammatory molecules, including Interleukin-1 receptor-associated kinase 1 (IRAK1), Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB1), Tumor necrosis factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-17 (IL-17), and Matrix metalloproteinase-1 (MMP1). nih.govresearchgate.net The modulation of these mediators is crucial, as they play a significant role in the pathogenesis of inflammatory diseases like rheumatoid arthritis. nih.govnih.gov

Cyclooxygenase-II (COX-II) Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are critical mediators of inflammation. mdpi.comnih.gov While the constitutive COX-1 isoform is involved in physiological functions, the inducible COX-2 isoform is primarily found at sites of inflammation. medcentral.com The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov

Studies on 2-aminobenzimidazole acetamide derivatives have shown that they can inhibit COX enzymes. Specifically, the derivative designated N1 demonstrated a greater inhibition of the mRNA levels of both COX-1 and COX-2 compared to a related N2 compound. nih.govresearchgate.net This suggests that the anti-inflammatory effects of these compounds are, at least in part, mediated through the inhibition of the prostaglandin (B15479496) synthesis pathway. nih.gov

Bradykinin (B550075) B1 Receptor Antagonism

Bradykinin is a neuropeptide released following tissue injury that contributes significantly to inflammatory pain. nih.gov It exerts its effects through two G protein-coupled receptors, B1 and B2. The bradykinin B1 receptor is particularly noteworthy because its expression is upregulated in response to inflammation, making it an attractive therapeutic target. nih.govpatsnap.com Antagonists of the B1 receptor work by competitively inhibiting the binding of its agonist, thereby interrupting the signaling cascade that leads to inflammation and pain. patsnap.com Studies have shown that benzimidazole derivatives can exert anti-inflammatory activity through interactions with bradykinin receptors. researchgate.net Selective bradykinin B1 receptor antagonists have been shown to reduce inflammation-induced mechanical hyperalgesia in animal models, supporting the potential utility of compounds that target this receptor. nih.govnih.gov

Inhibition of TNF-α and p38α MAP Kinase

Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine, and its regulation is a key strategy in treating inflammatory diseases. nih.govuwo.ca The p38 mitogen-activated protein (MAP) kinase pathway is deeply involved in regulating the production of TNF-α and other inflammatory cytokines. nih.govmdpi.com Therefore, inhibitors of p38 MAP kinase are considered potential treatments for chronic inflammatory conditions like rheumatoid arthritis. nih.govnih.gov

The 2-aminobenzimidazole scaffold has been successfully utilized to design potent and highly selective p38α MAP kinase inhibitors. nih.govresearchgate.net These compounds have demonstrated low-nanomolar activity in enzyme binding assays and effectively inhibit the release of TNF-α from macrophages. nih.govresearchgate.net As mentioned previously, specific acetamide derivatives of 2-aminobenzimidazole also reduce the transcript levels of TNF-α in animal models of arthritis. nih.govresearchgate.net This dual action of inhibiting a key upstream signaling kinase (p38α) and a major downstream inflammatory cytokine (TNF-α) highlights a critical mechanism for the anti-inflammatory effects of this class of compounds. uwo.canih.gov

Anticancer and Cytotoxic Activities (In Vitro Cell Lines)

The benzimidazole ring is a versatile structure that has been extensively used in the development of new antitumor agents. researchgate.netnih.gov Various derivatives of this compound and related structures have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

For instance, 2-(1H-benzo[d]imidazol-2-ylthio)-N-aryl acetamide derivatives have been screened for in vitro anticancer properties against sixty different cell lines. researchgate.net Among these, compounds such as 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl) acetamide and 2-(1H-benzo[d]imidazol-2-ylthio)-N-benzyl-acetamide showed promising anticancer potency. researchgate.net Other studies on 1,2-disubstituted benzimidazoles have also reported derivatives with significant antitumor activity against cell lines such as A549 (human lung carcinoma) and C6 (rat glioma). nih.gov Further research on different 1,2-disubstituted benzimidazoles confirmed cytotoxic activities against A549, DLD-1 (human colorectal adenocarcinoma), and L929 (mouse fibrosarcoma) cell lines, with some compounds showing IC50 values comparable to the reference drug cisplatin. nih.gov The anticancer potential of these compounds underscores the versatility of the benzimidazole scaffold in developing new therapeutic agents. rsc.org

In Vitro Cytotoxic Activity of Selected Benzimidazole Derivatives
Compound Class/DerivativeCell LineActivity/ResultReference
2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl) acetamideScreened against 60 cell linesDesirable anticancer potency researchgate.net
1-(2-aryl-2-oxoethyl)-2-[(N,Ndimethylamino)thiocarbamoyl] benzimidazoleA549 (Lung Carcinoma), C6 (Glioma)Exhibited high antitumor activity nih.gov
2-methyl-3-(3-chlorobenzyl)benzimidazoleA549 (Lung Carcinoma)IC50: 111.70 µM nih.gov
2-methyl-3-(3-chlorobenzyl)benzimidazoleDLD-1 (Colon Adenocarcinoma)IC50: 185.30 µM nih.gov

Evaluation against Various Human Cancer Cell Lines (e.g., A549, MDA-MB231, MCF-7, U87, KB, HL60, HCT116)

Derivatives of this compound have been the subject of numerous preclinical investigations to determine their potential as anticancer agents. A notable series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides demonstrated significant antiproliferative activity across a panel of human cancer cell lines. preprints.org These compounds were specifically tested for their cytotoxic effects on lung carcinoma (A549), invasive breast cancer (MDA-MB231), non-invasive breast cancer (MCF-7), and glioblastoma (U87) cell lines. preprints.org

The in vitro studies revealed that the majority of these acetamide derivatives exerted a more potent cytotoxic effect against the MDA-MB231 cell line compared to the other cancer cells tested. preprints.org This suggests a potential selectivity towards invasive breast cancer. Among the synthesized compounds, certain derivatives, designated as 7h, 7i, 7a, and 7j, were identified as the most active, displaying the highest levels of inhibition against the tested cell lines. preprints.org

The cytotoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for the most potent of these N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamide derivatives against various cancer cell lines are summarized in the table below.

CompoundA549 (µg/mL)MDA-MB231 (µg/mL)MCF-7 (µg/mL)U87 (µg/mL)
7a >10038>100>100
7h 35173734
7i 30273231
7j >10067>100>100

Other related benzimidazole structures have also shown promise. For instance, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides was synthesized and evaluated for anticancer activity. Compounds from this series, particularly 4b and 4g, showed potent cytotoxicity against the human liver cancer cell line (HepG2) with IC50 values of 4.8 µM and 5.1 µM, respectively. elsevierpure.com Their activity against the A549 lung cancer cell line was less pronounced. elsevierpure.com Similarly, another study on thiazole-(benz)azole derivatives identified compounds that carried 5-chloro and 5-methylbenzimidazole (B147155) groups as having significant anticancer activity against A549 and C6 (rat glioma) tumor cell lines. nih.gov These findings collectively underscore the potential of the benzimidazole-acetamide scaffold as a basis for the development of new anticancer therapeutics.

Inhibition of Specific Cancer-Related Targets (e.g., Cathepsin K)

The mechanism of action for the anticancer activity of this compound derivatives has been linked to the inhibition of specific molecular targets involved in cancer progression. One such key target is Cathepsin K, a cysteine protease enzyme. preprints.org Cathepsins are known to play a crucial role in the invasion and metastasis of cancer cells, particularly in invasive breast cancer. preprints.org

A series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides were specifically designed to act as inhibitors of Cathepsin K, which is highly expressed in invasive breast cancer. preprints.org To validate this proposed mechanism, molecular docking studies were performed. These computational analyses investigated the binding interactions between the synthesized acetamide derivatives and the active site of the Cathepsin K enzyme. preprints.org

The results of the molecular docking supported the hypothesis that the anticancer activity is mediated through Cathepsin K inhibition. The most potent antiproliferative compound from the series, designated 7i, exhibited the best docking score of -7.126. preprints.org The docking model revealed that compound 7i fits securely within the binding pocket of the enzyme. This binding is primarily stabilized by the formation of hydrogen bonds between the indole (B1671886) moiety of the compound and the amino acid residue LEU-160 in the active site of Cathepsin K. preprints.org Further computational analysis through molecular dynamics (MD) simulations showed that compound 7i remained stable within the binding pocket with minimal fluctuations, reinforcing the docking results. preprints.org This targeted inhibition of a key enzyme in tumor progression provides a clear mechanistic rationale for the observed antiproliferative effects of these benzimidazole derivatives. preprints.org

Antidiabetic and Hypoglycemic Potential (Preclinical)

Dipeptidyl Peptidase-4 (DPP4) Inhibition

Derivatives of 2-aminobenzimidazole have been investigated for their potential as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. researchgate.net Inhibition of DPP-4 is an established therapeutic strategy for managing type 2 diabetes, as it prevents the breakdown of incretin (B1656795) hormones, thereby enhancing insulin (B600854) secretion and lowering blood glucose levels. nih.govnih.gov

In a preclinical study, novel 2-aminobenzimidazole derivatives were synthesized and evaluated for their DPP-4 inhibitory activity. researchgate.net The synthesis involved using orthophenylene diamine and cyanogen (B1215507) bromide to create the core 2-aminobenzimidazole structure, which was then further modified. researchgate.net The resulting compounds were assessed for their ability to inhibit DPP-4 in vivo using Wistar Albino rats. researchgate.net

The investigation revealed that a derivative incorporating para-aminobenzoic acid exhibited the most potent DPP-4 inhibitory activity among the synthesized compounds. researchgate.net In silico molecular docking studies were also performed to understand the binding interactions with the DPP-4 enzyme, and the results were consistent with the in vivo findings. researchgate.net The study concluded that the 2-aminobenzimidazole scaffold, particularly when combined with para-aminobenzoic acid, could serve as a valuable lead structure for the development of new DPP-4 inhibitors. researchgate.net

Alpha-Glucosidase Inhibition

The benzimidazole scaffold has been identified as a promising pharmacophore for the development of alpha-glucosidase inhibitors, which are oral antidiabetic drugs that work by preventing the digestion of carbohydrates. researchgate.net By inhibiting enzymes like alpha-glucosidase in the small intestine, these agents delay glucose absorption and reduce postprandial hyperglycemia. nih.gov

Several studies have evaluated benzimidazole derivatives for this activity. A series of newly synthesized benzimidazole hydrazone derivatives were tested for their in vitro inhibitory activity against yeast α-glucosidase. researchgate.net Many of the compounds exhibited significant inhibition, with IC50 values ranging from 8.40 ± 0.76 µM to 179.71 ± 1.11 µM, which is comparable to the standard drug, acarbose (B1664774). researchgate.net Molecular docking studies were conducted on the most active compounds to elucidate their binding interactions with the enzyme, further supporting their potential as α-glucosidase inhibitors. researchgate.net

In another study, benzimidazole-based thiadiazole derivatives were synthesized and evaluated as dual inhibitors of both α-amylase and α-glucosidase. frontiersin.org One of the most active compounds in this series demonstrated potent inhibitory activity against α-glucosidase, with an IC50 value of 2.10 ± 0.10 µM, which was superior to that of the reference drug acarbose (IC50 = 8.24 ± 0.08 µM). frontiersin.org These findings indicate that the chemical structure of benzimidazole can be effectively modified to produce potent inhibitors of key carbohydrate-metabolizing enzymes.

PPARγ and IGF-1 Receptor Binding

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that is a key transcriptional regulator of glucose and lipid metabolism. nih.govnih.gov Agonists of PPAR-γ, such as the thiazolidinedione class of drugs, are effective insulin sensitizers used in the treatment of type 2 diabetes. nih.gov

Researchers have explored the potential of hybrid molecules that combine the benzimidazole core with the thiazolidine-2,4-dione structure, which is known to be a PPAR-γ agonist. nih.gov A novel series of these benzimidazole-thiazolidine-2,4-dione hybrid compounds were designed, synthesized, and evaluated as potential PPAR-γ modulators. nih.gov The synthesized compounds were screened for their ability to activate PPAR-γ expression in HepG2 cell lines. The results were promising, with several of the hybrid compounds, particularly PT14 and PT18, showing a higher activation potential than the standard PPAR-γ agonist, pioglitazone. nih.gov These findings suggest that benzimidazole-based compounds can be designed to effectively target and modulate the PPAR-γ receptor, presenting a viable strategy for developing new antidiabetic agents. nih.gov

Anthelmintic Activity (Homologues)

The benzimidazole nucleus is a well-established and critical scaffold in the development of anthelmintic drugs, which are used to treat infections caused by parasitic worms. wjpmr.com Marketed drugs like albendazole and mebendazole feature this core structure. wjpmr.comnih.gov Consequently, various homologues and derivatives of benzimidazole have been synthesized and evaluated in preclinical studies to discover new and more effective anthelmintic agents. nih.govwisdomlib.org

In one in vitro study, a series of benzimidazole derivatives were evaluated for their activity against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. nih.gov Out of 41 compounds screened, two benzimidazole derivatives, labeled BZ6 and BZ12, showed particularly strong activity. Compound BZ12 was effective at killing 81% of adult T. muris worms (IC50 of 8.1 µM), while BZ6 was able to kill 100% of adult H. polygyrus (IC50 of 5.3 µM). nih.gov

Another study investigated novel benzofuran (B130515) derivatives containing a thiazolo-benzimidazole nucleus for their anthelmintic properties against the earthworm Pheretima posthuma. nih.gov Several of the synthesized compounds were found to be highly effective in this assay. nih.gov Furthermore, research on 2-(2-aminophenyl)-1H-benzimidazole derivatives also demonstrated significant anthelmintic activity, with some compounds showing shorter paralysis and death times for the worms than the standard drug, Albendazole. wisdomlib.org These studies highlight the continued importance of the benzimidazole scaffold in the search for new treatments for helminth infections. nih.govwisdomlib.org

Antiviral Activity (e.g., Polio virus)

Benzimidazole derivatives have been a subject of interest in the search for effective antiviral agents. researchgate.net Research has demonstrated that certain compounds containing the benzimidazole nucleus exhibit inhibitory effects against a range of viruses. researchgate.netresearchgate.net Notably, some derivatives have shown activity against poliovirus. nih.govmdpi.com

One of the well-studied benzimidazole derivatives with anti-poliovirus activity is 2-(α-hydroxybenzyl)-benzimidazole (HBB). nih.govmdpi.com HBB and its derivatives are known to target the viral nonstructural protein 2C, which is crucial for viral RNA replication. nih.govuantwerpen.be By inhibiting the function of this protein, these compounds can impair the replication of the virus. nih.govmdpi.com For instance, MRL-1237, a derivative of HBB, has demonstrated antiviral activity against poliovirus strains 1, 2, and 3. uantwerpen.be However, a significant challenge with these 2C inhibitors is the high tendency for the virus to develop drug resistance through spontaneous mutations. nih.govmdpi.com

While specific studies on the antiviral activity of this compound against poliovirus are not extensively detailed in the reviewed literature, the established anti-poliovirus potential of the broader benzimidazole class provides a strong rationale for further investigation into this specific compound and its derivatives. The development of novel benzimidazole compounds continues to be a strategy in the search for new antiviral therapies. researchgate.net

Table 1: Antiviral Activity of Selected Benzimidazole Derivatives Against Poliovirus

Compound Target Activity Reference
2-(α-hydroxybenzyl)-benzimidazole (HBB) Protein 2C Weak inhibitor of poliovirus replication uantwerpen.be
MRL-1237 Protein 2C Active against poliovirus strains 1, 2, and 3 uantwerpen.be

Antioxidant Activity

A number of benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties. researchgate.netnih.govresearchgate.nettandfonline.com These compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation, which are key indicators of antioxidant efficacy. researchgate.netnih.govtandfonline.com The antioxidant potential of these derivatives is often assessed using various in vitro assays. mdpi.com

Commonly used methods to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the inhibition of lipid peroxidation. researchgate.nettandfonline.com For example, some imines containing 1H-benzimidazoles have been investigated for their antioxidant properties. nih.gov In one study, a derivative bearing a p-bromophenyl substituent at the second position of the benzimidazole ring demonstrated significant inhibition of lipid peroxidation, with a 57% reduction observed. nih.gov Another study on novel benzimidazole derivatives carrying thiosemicarbazide (B42300) and triazole moieties also reported significant free radical scavenging properties. tandfonline.com

The mechanism by which benzimidazole derivatives exert their antioxidant effects can vary. Some 5-hydroxybenzimidazoles have shown direct antioxidant properties, while other benzimidazole and its 2-alkyl derivatives may act as retarders of metal-catalyzed autoxidations. researchgate.net The collective findings suggest that the benzimidazole scaffold is a promising template for the development of new antioxidant agents. researchgate.netmdpi.com

Table 2: Antioxidant Activity of Selected Benzimidazole Derivatives

Derivative Type Assay Results Reference
Imines containing 1H-benzimidazoles Lipid Peroxidation Inhibition Up to 57% inhibition nih.gov
Benzimidazoles with thiosemicarbazide and triazole moieties DPPH Radical Scavenging Significant effect tandfonline.com
5-Hydroxybenzimidazoles General Antioxidant Properties Marked antioxidant properties researchgate.net

Antiarrhythmic Activity

The potential for benzimidazole derivatives to exhibit antiarrhythmic activity has been noted in the scientific literature. nih.gov Antiarrhythmic drugs are classified into different classes based on their mechanism of action, primarily involving the modulation of ion channels in the heart. nih.govyoutube.com While extensive research on a wide range of benzimidazole derivatives for this specific activity is not as prevalent as for other biological effects, some studies have explored this pharmacological avenue.

For instance, research into new substituted 2-(pyrazol-1-yl)-dialkylacetanilides, which can be conceptually related to acetamide-bearing structures, has been conducted with the aim of identifying potential local anesthetic and antiarrhythmic actions. nih.gov This suggests that the structural features present in this compound and its derivatives could be relevant for interacting with the biological targets that influence cardiac rhythm. The exploration of benzimidazole derivatives as antiarrhythmic agents remains an area with potential for future drug discovery efforts.

Table 3: Potential Antiarrhythmic Activity of Related Compound Classes

Compound Class Potential Activity Reference
Substituted 2-(pyrazol-1-yl)-dialkylacetanilides Local anesthetic and antiarrhythmic action nih.gov

Cholinesterase Inhibitory Activity

Benzimidazole derivatives have been extensively investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). biointerfaceresearch.comphyschemres.orgnih.govresearchgate.net The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. biointerfaceresearch.comphyschemres.orgnih.gov

Numerous studies have reported on the synthesis and evaluation of various benzimidazole derivatives as cholinesterase inhibitors. nih.govnih.govmdpi.com The inhibitory activity is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, some previously synthesized benzimidazoles have shown moderate AChE inhibitory activity with IC50 values in the range of 1.01-1.19 mM and BChE inhibitory activity with IC50 values ranging from 1.1-1.87 mM. biointerfaceresearch.com In another study, benzimidazole-hydrazones displayed good to moderate AChE inhibitory activity with IC50 values between 11.8-61.8 μM. biointerfaceresearch.com

The structural features of the benzimidazole derivatives play a crucial role in their inhibitory potency. For instance, the presence of certain substituents on the benzimidazole ring can significantly influence the interaction with the active site of the cholinesterase enzymes. physchemres.org Molecular modeling studies have suggested that electrostatic and hydrophobic interactions are important for enhancing the inhibitory activities of these compounds. physchemres.org

Table 4: Cholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives

Derivative Type Enzyme IC50 Value Reference
Benzimidazoles AChE 1.01-1.19 mM biointerfaceresearch.com
Benzimidazoles BChE 1.1-1.87 mM biointerfaceresearch.com
Benzimidazole-hydrazones AChE 11.8-61.8 μM biointerfaceresearch.com
Benzimidazole-based thiazoles AChE 0.10 ± 0.05 to 11.10 ± 0.30 µM mdpi.com
Benzimidazole-based thiazoles BChE 0.20 ± 0.050 µM to 14.20 ± 0.10 µM mdpi.com

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates various physiological functions, including virulence factor production and biofilm formation. researchgate.netnih.govfrontiersin.org The inhibition of QS is considered a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens like Pseudomonas aeruginosa. researchgate.netnih.govnih.govnih.gov Benzimidazole derivatives have emerged as a class of compounds with the potential to act as quorum sensing inhibitors. nih.gov

Research has shown that certain benzimidazole derivatives can interfere with QS systems. nih.gov For example, a study focused on the design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents that inhibit the LasR receptor, a key component of the QS system. nih.gov In this study, some of the synthesized compounds demonstrated a significant percentage of inhibition in biofilm formation, as well as in the production of pyocyanin (B1662382) and rhamnolipids, which are virulence factors regulated by QS. nih.gov Specifically, compounds designated as 3d and 7f showed high inhibitory activity. nih.gov The mechanism of action of these inhibitors can involve inducing instability in the LasR structure, leading to the dissociation of its functional dimeric form. nih.gov

The ability of benzimidazole derivatives to downregulate the expression of genes involved in quorum sensing, such as lasR and rhlR, further supports their potential as anti-virulence agents. nih.gov This approach of targeting bacterial communication rather than bacterial growth may impose less selective pressure for the development of resistance. nih.govfrontiersin.org

**Table 5: Quorum Sensing Inhibition by Selected Benzimidazole Derivatives against *Pseudomonas aeruginosa***

Compound Activity Percentage Inhibition Reference
3d Inhibition of biofilm formation 71.70% nih.gov
3d Inhibition of pyocyanin production 68.70% nih.gov
3d Inhibition of rhamnolipid production 54.00% nih.gov
7f Inhibition of biofilm formation 68.90% nih.gov
7f Inhibition of pyocyanin production 68.00% nih.gov
7f Inhibition of rhamnolipid production 51.80% nih.gov

Structure Activity Relationship Sar Studies of N 2 Aminobenzimidazol 1 Yl Acetamide Derivatives

Impact of Substituents on the Benzimidazole (B57391) Ring on Biological Activity

The benzimidazole ring is a key pharmacophore in a multitude of biologically active compounds. researchgate.net Functionalization at various positions of this bicyclic system in N-(2-aminobenzimidazol-1-yl)acetamide derivatives has been shown to significantly modulate their biological activities, including antimicrobial and anticancer effects. nih.govrsc.org

Research has demonstrated that the nature and position of substituents on the benzimidazole ring play a pivotal role in the antimicrobial efficacy of these compounds. For instance, the introduction of small alkyl groups at certain positions may not be favorable for antibacterial activity, whereas the presence of aromatic or heteroaromatic rings can enhance it. jetir.org Specifically, substitution of a hydrogen atom of the amino group with an aromatic ring has been shown to favor activity against Gram-positive bacteria. jetir.org Conversely, the presence of two aromatic rings on the nitrogen can lead to poor activity against Gram-positive bacteria but optimal activity against Gram-negative bacteria. jetir.org The incorporation of a heteroaromatic ring as part of the amine group has been found to be highly beneficial for activity against both Gram-positive and Gram-negative bacteria. jetir.org

In the context of anticancer activity, substitutions on the benzimidazole ring have also been found to be critical. Studies on related benzimidazole derivatives have shown that the presence of electron-withdrawing groups, such as a nitro group at the 5-position, can be among the most potent compounds. wikipedia.org Furthermore, compounds bearing 5-chloro or 5-methylbenzimidazole (B147155) groups have demonstrated significant anticancer activity. nih.gov The antiproliferative effects of some derivatives are enhanced when specific substituents are present on the benzimidazole nucleus, with some compounds showing potent activity against various cancer cell lines. nih.gov

Substituent on Benzimidazole RingPositionObserved Biological ActivityReference Compound
Aromatic Ring (on amino group)-Enhanced antibacterial activity against Gram-positive bacteria2c
Two Aromatic Rings (on nitrogen)-Optimal antibacterial activity against Gram-negative bacteria2d
Heteroaromatic Ring (as part of amine)-Enhanced activity against both Gram-positive and Gram-negative bacteria2e
Nitro group5Potent analgesic activity in related benzimidazole opioidsNitazene analogs
Chloro5Significant anticancer activityCompound 6f
Methyl5Significant anticancer activityCompound 6g

Role of Acetamide (B32628) Moiety Modifications in Pharmacological Efficacy

The acetamide moiety of this compound is not merely a linker but an active participant in the molecule's interaction with biological targets. Modifications to this group can profoundly impact the pharmacological efficacy of the derivatives. mdpi.com The acetamide functional group is amenable to prodrug design, and its modification has been a strategy to improve pharmacokinetic properties and therapeutic outcomes. nih.gov

Studies on related acetamide-containing scaffolds have shown that the -NH of the acetamide moiety can form crucial hydrogen bonds with amino acid residues in the active sites of enzymes, which is a key determinant of their inhibitory activity. mdpi.com For instance, in a series of acetamide-sulfonamide conjugates, the -NH of the acetamide group was essential for their anti-urease activity. mdpi.com

In the realm of anticancer research, modifications of the acetamide group have led to the development of potent agents. For example, 2-(1H-benzo[d]imidazol-2-ylthio)-N-aryl acetamide derivatives have been synthesized and evaluated for their in vitro anticancer properties, with some compounds exhibiting desirable anticancer potency. researchgate.net The nature of the aryl group attached to the acetamide nitrogen was found to be a key factor in determining the anticancer activity.

Acetamide Moiety ModificationResulting Derivative ClassImpact on Pharmacological EfficacyExample Activity
Conjugation with SulfonamideAcetamide-sulfonamide conjugatesEnhanced enzyme inhibitionAnti-urease activity
N-Aryl substitution2-(1H-benzo[d]imidazol-2-ylthio)-N-aryl acetamidesModulated anticancer potencyAnticancer activity
Incorporation into a larger side chainN-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamidesCreation of multi-target compoundsEnzyme inhibition

Influence of N-Substitution on Biological Profile

N-substitution on the benzimidazole ring of 2-aminobenzimidazole (B67599) derivatives offers a versatile strategy to modulate their biological profile. The nitrogen atoms in the benzimidazole ring, particularly the N1 position, are amenable to substitution with various aliphatic and aromatic groups, leading to a wide array of derivatives with diverse pharmacological activities. nih.govresearchgate.net

Research has shown that the nature of the N-substituent can significantly influence the antiviral, antibacterial, and antiproliferative activities of these compounds. For instance, in a study of N-substituted 2-aminobenzimidazoles, derivatives with a methyl substitution were able to inhibit Zika virus replication. nih.gov In another study, an N-hexyl substituted derivative showed moderate activity against the human coronavirus 229E. nih.gov

The influence of N-substitution is also prominent in the antibacterial activity of these compounds. Certain N-substituted derivatives have shown broad-spectrum activity against various bacterial strains. nih.gov The size and nature of the substituent at the N1 position can dictate the extent of antibacterial action.

In the context of anticancer activity, N-substitution has been a key area of investigation. Derivatives with an N,N-dimethylaminopropyl substitution have displayed heightened antiproliferative activity, establishing them as potent DNA binders. mdpi.com The length and nature of the amino side chain at the N1 position have been found to significantly impact cellular uptake and nuclear targeting. mdpi.com Furthermore, N-substituted benzimidazole derived Schiff bases have shown strong antiproliferative activity against several cancer cell lines. nih.gov

N-SubstituentBiological Activity ProfileObserved Effect
MethylAntiviralInhibition of Zika virus replication
HexylAntiviralModerate activity against HCoV-229E
N,N-dimethylaminopropylAntiproliferativeHeightened activity, potent DNA binding
Phenyl (in Schiff bases)AntiproliferativeStrong activity against several cancer cell lines

Stereochemical Considerations in Activity Modulation

Stereochemistry is a fundamental aspect of molecular recognition in biological systems and plays a pivotal role in the pharmacological activity of chiral drugs. nih.gov For this compound derivatives that possess chiral centers, the spatial arrangement of atoms can significantly influence their interaction with biological targets such as enzymes and receptors. nih.gov

While specific studies on the stereoisomers of this compound are not extensively reported, the principles of stereoselectivity are well-established in medicinal chemistry. The biological activity of a chiral compound often resides predominantly in one enantiomer, as biological macromolecules are themselves chiral and can differentiate between stereoisomers. nih.gov This stereoselectivity can manifest in differences in potency, efficacy, and even the nature of the biological response.

For instance, in a study of the chiral natural product 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. nih.gov This highlights that stereochemistry can affect not only the binding to the target but also pharmacokinetic properties like membrane permeability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR methodologies can be employed to predict the activity of novel compounds, thereby guiding the synthesis of more potent analogues and reducing the need for extensive experimental screening. researchgate.net

QSAR studies on 2-aminobenzimidazole derivatives have utilized various molecular descriptors to correlate with their biological activities. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For example, the octanol/water partition coefficient (LogP), a measure of hydrophobicity, has been shown to correlate well with the toxicity of 1-substituted-2-aminobenzimidazole derivatives. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related this compound derivatives with experimentally determined biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using specialized software.

Model Building: Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

For instance, 3D-QSAR studies on N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives as inhibitors of Interleukin-1 receptor-associated kinase-4 (IRAK4) have been performed. These studies can provide a 3D map of the structural features that are important for biological activity, which is invaluable for the design of new inhibitors. researchgate.net The insights gained from QSAR models can help in understanding the mechanism of action of this compound derivatives and in the rational design of new therapeutic agents with improved efficacy.

Mechanistic Studies of N 2 Aminobenzimidazol 1 Yl Acetamide Derivatives

Investigation of Molecular Targets and Pathways (Preclinical)

Preclinical research has identified several molecular targets for N-(2-aminobenzimidazol-1-yl)acetamide derivatives, ranging from critical cellular enzymes to ion channels on the cell surface. These interactions are foundational to their observed biological effects.

The ability of these compounds to inhibit specific enzymes is a key aspect of their mechanism of action.

Protein Kinase Inhibition : Derivatives of 2-aminobenzimidazole (B67599) have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling, proliferation, and differentiation.

CLK1 Protein Kinase : Amidobenzimidazoles, a class that includes acetamide (B32628) derivatives, have been investigated as inhibitors of Cdc2-like kinase 1 (CLK1). This kinase is a target in trypanosomatid parasites, the causative agents of diseases like leishmaniasis. The mode of action for this series is believed to involve the kinetochore CLK1 protein kinase as a primary target. nih.gov

Casein Kinase 1 (CK1δ) : Structural investigations of 2-amidobenzimidazole derivatives have revealed their potential as ATP-competitive inhibitors of protein kinase CK1δ. This serine/threonine kinase is involved in various physiological processes, and its overexpression is linked to cancer and neurodegenerative diseases. Certain derivatives featuring a (1H-pyrazol-3-yl)-acetyl moiety on the benzimidazol-2-amino scaffold demonstrated inhibitory activity in the low micromolar to nanomolar range.

Derivative TypeTarget KinasePotency (IC₅₀)Reference
2-AmidobenzimidazoleCK1δLow µM - 98.6 nM
Acyl AminobenzimidazoleCLK1(Under Investigation) nih.gov

Methionine Aminopeptidase (B13392206) (MetAP) : Methionine aminopeptidases are enzymes that cleave the N-terminal methionine from new proteins, a process vital for protein maturation and function. medchemexpress.com MetAP2, in particular, is a well-established target for anti-angiogenic therapies. cancer.govnih.govnih.gov While potent MetAP2 inhibitors have been developed, including compounds like M8891 (IC₅₀ = 54 nM), the direct inhibitory activity of this compound derivatives on MetAP2 is not extensively documented in the available literature. medchemexpress.com However, given the role of other heterocyclic compounds as enzyme inhibitors, this remains an area of potential investigation.

Beyond intracellular enzymes, 2-aminobenzimidazole derivatives interact with transmembrane ion channels, modulating their function.

Transient Receptor Potential (TRP) Channels : Certain 2-aminobenzimidazole derivatives have been identified as novel inhibitors of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5. nih.gov These non-selective cation channels are involved in regulating intracellular calcium levels and membrane potential. The inhibitory action of these aminobenzimidazole derivatives was found to be rapid when applied extracellularly and was independent of the channel's mode of activation. Structure-activity relationship studies revealed that the amino group at position 2 of the benzimidazole (B57391) core is essential for this activity. nih.gov

Acid-Sensing Ion Channels (ASICs) : In contrast to inhibition, some 2-aminobenzimidazole derivatives act as potentiators of ASICs, particularly subtypes ASIC2a and ASIC3. nih.gov These channels are activated by drops in extracellular pH. The compounds were found to enhance the receptor's open state, characterized by slow kinetics of activation and desensitization. This suggests that the derivatives stabilize a specific conformational state of the channel protein. The most active compounds caused the strongest potentiation of ASIC2a. nih.gov

Other Receptors (Computational) : In silico studies have been used to predict the binding affinity of 2-aminobenzimidazole analogs to other receptors. Molecular docking simulations suggest a potential binding capacity to targets such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Insulin-like Growth Factor 1 (IGF-1) receptor. researchgate.net These computational results point toward additional potential mechanisms that require experimental validation.

Compound ClassTarget Receptor/ChannelObserved EffectReference
2-Aminobenzimidazole derivativesTRPC4, TRPC5Inhibition nih.gov
2-Aminobenzimidazole derivativesASIC2a, ASIC3Potentiation nih.gov
2-Aminobenzimidazole analogsPPARγ, IGF-1RPredicted Binding (In Silico) researchgate.net

Cellular Uptake and Distribution Studies (In Vitro)

For a compound to interact with intracellular targets like protein kinases, it must first cross the cell membrane. While detailed pharmacokinetic studies are beyond the scope of this review, in vitro evidence sheds light on the cellular accessibility of these derivatives.

The cytotoxic and antiproliferative effects of 2-aminobenzimidazole derivatives observed in various human cancer cell lines, including rectal (SW707), bladder (HCV29T), and lung (A549) cancer cells, inherently imply that these compounds are cell-permeable. nih.gov The biological activity measured in these assays necessitates that the compounds reach their intracellular targets to exert an effect.

In studies targeting leishmaniasis, the parasites reside within macrophages in the host. nih.gov For the 2-aminobenzimidazole compounds to be effective, they are first taken up by the host macrophages, likely through phagocytosis, to reach the intracellular parasites. nih.gov

Furthermore, in the context of ion channel modulation, the inhibitory effects of derivatives on TRPC4 and TRPC5 channels were observed upon extracellular application, indicating an interaction with the external face of the channel protein without the need for cellular entry. nih.gov For other related compounds targeting similar pathways, formulation strategies such as encapsulation in biodegradable nanoparticles have been shown to improve cellular availability and uptake, suggesting a potential strategy for enhancing the efficacy of aminobenzimidazole derivatives. nih.gov

Biochemical Pathways Affected by Compound Interaction

The engagement of molecular targets by this compound derivatives triggers downstream effects on various biochemical and signaling pathways.

Inflammatory Signaling Pathways : In preclinical models of inflammatory arthritis, novel acetamide derivatives of 2-aminobenzimidazole have been shown to suppress pro-inflammatory mediators. nih.govresearchgate.net These compounds attenuate the transcript levels of key molecules in the inflammatory cascade, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). This activity is linked to the suppression of the NF-kB1 signaling pathway, a central regulator of inflammation. nih.gov

Ion Homeostasis and Signaling : By modulating ion channels such as TRPC and ASICs, these derivatives directly impact biochemical pathways dependent on ion gradients. Inhibition of TRPC4 and TRPC5 channels blocks the influx of Na⁺ and Ca²⁺, thereby preventing membrane depolarization and elevations in intracellular calcium that are critical for numerous signaling events. nih.gov Conversely, potentiation of ASIC2a and ASIC3 can alter cellular responses to acidic environments, affecting pathways related to pain sensation and neuronal signaling. nih.gov

Cell Cycle Progression : The inhibition of protein kinases like CLK1 has direct consequences for cell cycle regulation. These kinases are often essential for the proper assembly and function of the mitotic spindle and kinetochore, and their inhibition can lead to cell cycle arrest and compromised cell division. nih.gov

Affected PathwayMolecular EffectDownstream ConsequenceReference
NF-kB SignalingAttenuation of IRAK1, NF-kB1, TNF-α, IL-1β transcriptsSuppression of inflammatory response nih.gov
Calcium SignalingInhibition of TRPC4/TRPC5 channelsBlockage of Ca²⁺ influx, prevention of membrane depolarization nih.gov
pH-Sensing PathwaysPotentiation of ASIC2a/ASIC3 channelsEnhanced cellular response to acidification nih.gov
Cell Cycle RegulationInhibition of CLK1 kinaseImpaired kinetochore function, compromised cell division nih.gov

Future Research Directions in N 2 Aminobenzimidazol 1 Yl Acetamide Chemistry and Biology

Design of Novel Analogues with Enhanced Potency and Selectivity

The design and synthesis of novel analogues of N-(2-aminobenzimidazol-1-yl)acetamide with improved potency and selectivity represent a critical avenue for future research. A systematic exploration of the structure-activity relationships (SAR) is fundamental to this endeavor. By modifying the core structure at various positions, researchers can identify key pharmacophoric features and optimize biological activity.

Key areas for modification and the anticipated impact on activity are outlined below:

Modification SitePotential SubstituentsRationale for Enhanced Activity
Acetamide (B32628) Side Chain Alkyl, aryl, heterocyclic groupsAltering lipophilicity and hydrogen bonding capacity to improve target engagement.
Benzene (B151609) Ring of Benzimidazole (B57391) Electron-donating or electron-withdrawing groupsModulating the electronic properties of the ring system to enhance binding affinity.
Amino Group at Position 2 Acylation, alkylation, or incorporation into a heterocyclic ringExploring new interaction points with the biological target and improving metabolic stability.

A study on N-acetamide substituted pyrazolopyrimidines demonstrated that N,N-disubstitution on the acetamide moiety allows for the introduction of diverse chemical groups without compromising target affinity, a principle that could be applied to this compound analogues. wustl.edunih.gov

Exploration of New Therapeutic Applications Beyond Current Findings

While initial studies have highlighted the anti-inflammatory and anti-arthritic potential of this compound derivatives, future research should aim to broaden the scope of their therapeutic applications. nih.gov The inherent versatility of the benzimidazole nucleus suggests that these compounds may be active against a range of other diseases. rsc.org

Promising new therapeutic areas to investigate include:

Neurodegenerative Diseases: Benzimidazole-containing acetamide derivatives have shown promise in attenuating neuroinflammation and oxidative stress, suggesting a potential role in treating conditions like Alzheimer's and Parkinson's disease.

Antiviral Activity: The structural similarity of the benzimidazole core to purine (B94841) nucleosides makes it a candidate for antiviral drug design, particularly against viruses that rely on purine metabolism. N-aminoimidazole analogs have shown potent activity against wild-type and resistant strains of HIV-1 reverse transcriptase. nih.gov

Antiparasitic Agents: Benzimidazole derivatives have a long history as anthelmintic agents. Further exploration of this compound analogues against a broader range of parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis, is warranted. nih.govcnrs.fr

Development of Advanced Synthetic Strategies for Complex Derivatives

To facilitate the exploration of a wide chemical space and the synthesis of complex analogues, the development of advanced and efficient synthetic methodologies is crucial. Moving beyond traditional synthetic routes can lead to higher yields, reduced reaction times, and access to novel chemical scaffolds.

Future synthetic strategies to explore include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates and improve yields for the synthesis of benzimidazole derivatives. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and reproducibility, making it an attractive method for the large-scale production of lead compounds. researchgate.net

Multi-component Reactions: One-pot multi-component reactions provide a rapid and efficient way to generate molecular diversity from simple starting materials, streamlining the synthesis of complex benzimidazole libraries. nih.gov

Combinatorial Synthesis: The use of combinatorial chemistry techniques can enable the rapid generation of large libraries of this compound analogues for high-throughput screening. nih.gov

Integration of In Silico and Experimental Approaches for Rational Design

The integration of computational (in silico) and experimental methods is a powerful strategy for the rational design of novel this compound derivatives. This synergistic approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Key integrated approaches include:

Virtual Screening: High-throughput virtual screening of compound libraries against specific biological targets can identify potential hits for further experimental validation. nih.govnih.gov

Molecular Docking: This technique can predict the binding modes of this compound analogues within the active site of a target protein, providing insights for optimizing interactions.

Pharmacophore Modeling: The development of pharmacophore models based on known active compounds can guide the design of new analogues with improved biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the analogues and their biological activity, enabling the prediction of the potency of novel compounds.

Comprehensive Mechanistic Elucidation of Bioactive Derivatives

A thorough understanding of the molecular mechanisms of action of bioactive this compound derivatives is essential for their further development as therapeutic agents. Identifying the specific cellular targets and pathways modulated by these compounds will provide a solid foundation for lead optimization and clinical translation.

Future research should focus on:

Target Identification and Deconvolution: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct protein targets of active compounds. nih.govnih.govox.ac.uknih.gov

Pathway Analysis: Employing systems biology approaches to elucidate the broader signaling pathways and cellular processes affected by these derivatives.

Kinase Profiling: Given that many benzimidazole derivatives exhibit kinase inhibitory activity, comprehensive kinase profiling of potent analogues is crucial to understand their selectivity and potential off-target effects.

Proteomic Analysis: Quantitative proteomic studies of cells treated with this compound derivatives can reveal changes in protein expression and post-translational modifications, providing insights into their mechanism of action. nih.gov

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.

Q & A

Q. What are the established synthetic routes for N-(2-aminobenzimidazol-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with benzimidazole precursors. For example, analogous compounds are synthesized via condensation of aryloxyacetic acid hydrazides with α-haloketones or hydrazonoyl chlorides under controlled temperatures . Reaction progress is monitored using thin-layer chromatography (TLC), and yields are optimized by adjusting solvent systems (e.g., ethanol or chloroform) and purification via recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity by analyzing proton and carbon environments .
  • Infrared (IR) Spectroscopy : Identifies functional groups like amide (C=O) and amine (N-H) bonds .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity and monitors reaction progress .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs of this compound exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For instance, benzimidazole-acetamide hybrids interact with biological targets like DNA topoisomerases or microbial cell walls, validated through in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. How do functional groups (e.g., amino, benzimidazole) influence its reactivity and bioactivity?

The amino group enhances hydrogen bonding with biological targets, while the benzimidazole ring contributes to π-π stacking interactions with aromatic residues in enzymes or receptors. Comparative studies show that cyano or methoxy substituents alter solubility and binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in assay protocols or compound purity. To address this:

  • Standardize testing conditions (e.g., cell lines, incubation times).
  • Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to cross-validate results .
  • Perform computational docking studies to predict binding modes and compare with experimental IC50 values .

Q. What strategies optimize yield and scalability in large-scale synthesis?

Advanced methods include:

  • Continuous Flow Reactors : Improve reaction control and reduce byproducts .
  • Green Chemistry Approaches : Use biodegradable solvents (e.g., ethyl acetate) or catalysts to enhance sustainability .
  • Chromatographic Purification : Employ flash chromatography for high-purity batches .

Q. How does molecular docking guide the design of derivatives with enhanced target specificity?

Docking simulations (e.g., AutoDock Vina) predict interactions between the compound and active sites of targets like kinases or microbial enzymes. For example, modifying the acetamide side chain to fit hydrophobic pockets can improve binding free energy, as shown in studies of similar benzothiazole derivatives .

Q. What analytical workflows validate compound stability under physiological conditions?

  • pH Stability Tests : Incubate the compound in buffers (pH 4–9) and analyze degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .
  • Metabolic Stability Assays : Use liver microsomes to predict in vivo half-life .

Q. How do structural modifications (e.g., halogenation, alkylation) impact pharmacokinetic properties?

Halogen atoms (e.g., fluorine) improve metabolic stability and membrane permeability, as seen in fluorophenyl-acetamide analogs . Alkyl chains (e.g., butyl groups) enhance lipophilicity, which can be quantified using logP calculations and correlated with bioavailability .

Methodological Considerations

  • Data Reproducibility : Always report solvent grades, temperature gradients, and instrument calibration details .
  • Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., hydrazonoyl chlorides) and dispose of waste per institutional guidelines .

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